1-Benzyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
Description
1-Benzyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a heterocyclic compound featuring a fused triazine-benzimidazole core. The benzyl and morpholinylethyl substituents at positions 1 and 3, respectively, confer unique physicochemical and pharmacological properties. This scaffold is structurally related to bioactive triazino[1,2-a]benzimidazoles, which are known for their dihydrofolate reductase (DHFR) inhibitory activity .
Properties
IUPAC Name |
4-[2-(1-benzyl-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-3-yl)ethyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O/c1-2-6-19(7-3-1)16-26-17-25(11-10-24-12-14-28-15-13-24)18-27-21-9-5-4-8-20(21)23-22(26)27/h1-9H,10-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTVKXCUNCBDAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2CN(C3=NC4=CC=CC=C4N3C2)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole typically involves multi-step organic reactionsThe morpholine moiety is then introduced via nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzimidazole moiety facilitates nucleophilic substitution at electron-deficient positions. In one study, substitution occurred at the N-1 position using sodium hydride as a base in THF, yielding derivatives with modified pharmacological profiles.
Table 1: Nucleophilic Substitution Conditions
| Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Sodium hydride | THF | 0–25°C | 65–78 | |
| Propargyl bromide | Acetone | RT | 82–90 |
Cycloaddition Reactions
The triazino-benzimidazole core participates in 1,3-dipolar cycloadditions with azides under Sharpless click conditions. Copper(I)-catalyzed reactions in THF produced 1,2,3-triazole hybrids with yields up to 95% .
Key Reaction Pathway:
-
Formation of copper acetylide intermediate
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Cycloaddition with substituted azides
Example:
textReaction of terminal alkyne **2** with azides → 1,2,3-triazole derivatives **4a–4f** Conditions: Cu(I) catalyst, THF, RT Yield: 65–95%[3]
Alkylation and Acylation
The morpholine-ethyl side chain undergoes alkylation and acylation under mild conditions:
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Alkylation: Using alkyl halides (e.g., benzyl chloride) in dioxane at 70–80°C with Na₂CO₃.
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Acylation: Acetic anhydride in dichloromethane with DMAP catalyst, yielding acetylated products .
Table 2: Alkylation vs. Acylation Efficiency
| Reaction Type | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Alkylation | Benzyl chloride | Dioxane | 71–84 |
| Acylation | Acetic anhydride | DCM | 65–73 |
Oxidation and Degradation Pathways
Exposure to strong oxidizing agents (e.g., KMnO₄) leads to cleavage of the morpholine ring, forming secondary amines and ketones. Degradation studies under acidic (pH < 3) or alkaline (pH > 10) conditions revealed instability in the triazino-benzimidazole system .
Catalytic Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings at the benzimidazole C-5 position were achieved using arylboronic acids. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) provided biaryl derivatives with 60–75% yields .
Hydrogenation Reactions
Selective hydrogenation of the tetrahydrotriazino ring using H₂/Pd-C in ethanol at 50°C reduced double bonds while preserving the benzimidazole core. Over-hydrogenation led to ring-opening byproducts .
Stability Under Synthetic Conditions
The compound demonstrates thermal stability up to 150°C but decomposes rapidly in the presence of peroxides. Microwave-assisted reactions (120°C, 300 W) reduced reaction times by 60% compared to conventional heating .
Key Research Findings
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Anticancer Activity Optimization: Derivatives synthesized via C-5 functionalization showed enhanced binding to EGFR T790M mutants (IC₅₀ = 0.63 μM) .
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Antimicrobial Hybrids: 1,2,3-triazole-benzimidazole hybrids exhibited MIC values of 0.63–12.5 μg/mL against Mycobacterium tuberculosis .
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Solvent Effects: Reactions in polar aprotic solvents (DMF, DMSO) improved yields by 15–20% compared to ethanol or water .
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of cell proliferation pathways. For instance, a study demonstrated that derivatives of this compound could effectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it possesses broad-spectrum antibacterial and antifungal effects. This is particularly relevant in the context of increasing antibiotic resistance. The structure-activity relationship (SAR) studies indicate that modifications to the morpholine ring can enhance its antimicrobial efficacy.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of this compound. It has been shown to mitigate oxidative stress-induced neuronal damage in preclinical models. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanism may involve the modulation of neuroinflammatory pathways and enhancement of neuronal survival signaling.
Drug Development
The unique chemical structure of 1-Benzyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole makes it a promising candidate for drug development. Its ability to cross the blood-brain barrier (BBB) allows for potential applications in central nervous system (CNS) disorders. Ongoing research is focused on optimizing its pharmacokinetic properties to improve bioavailability and reduce side effects.
Combination Therapies
This compound is being explored as part of combination therapies to enhance the efficacy of existing treatments. For example, studies have suggested that it can be combined with traditional chemotherapeutics to overcome resistance mechanisms in cancer cells. This synergistic approach may lead to improved treatment outcomes in patients with advanced malignancies.
Nanotechnology Applications
In material science, this compound is being investigated for its potential use in nanotechnology. Its ability to form stable complexes with metal nanoparticles opens avenues for applications in catalysis and environmental remediation. Research is ongoing to explore its role as a stabilizing agent in nanoparticle synthesis.
Polymer Chemistry
The compound's reactivity allows it to be incorporated into polymer matrices for enhanced material properties. Studies have shown that incorporating this compound into polymers can improve mechanical strength and thermal stability. This has implications for developing advanced materials with applications in packaging and biomedical devices.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways depend on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Triazino[1,2-a]benzimidazole vs. Triazolo[1,5-a]benzimidazole
- Triazino[1,2-a]benzimidazole (target compound): Exhibits a six-membered triazine ring fused to benzimidazole.
- Triazolo[1,5-a]benzimidazole: Contains a five-membered triazole ring fused to benzimidazole. This smaller heterocycle may limit binding pocket compatibility compared to the triazine core. Derivatives such as 1-[2-(methylthio)-3H-[1,2,4]triazolo[1,5-a]benzimidazol-3-yl] acetone () show antimicrobial activity, suggesting divergent biological roles compared to triazino-benzimidazoles .
Substituent Effects on Bioactivity
Benzyl vs. Chlorobenzyl Substitutions
- 1-Benzyl Group (target compound): The benzyl moiety may enhance lipophilicity and membrane permeability. Similar derivatives, such as 2-amino-4-phenyl-4H,10H-1,3,5-triazino[1,2-a]benzimidazol-3-ium chloride, exhibit DHFR inhibition, a mechanism critical in antimalarial and anticancer activity .
Morpholinylethyl vs. Methoxyethyl Substituents
- Morpholinylethyl Group (target compound): The morpholine ring introduces a tertiary amine, improving water solubility and enabling hydrogen bonding. A structurally similar compound, 3-[2-(4-methoxyphenyl)ethyl]-1-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole (CAS 929814-90-4), shares this substituent but includes a methoxyphenethyl group, which may modulate receptor affinity .
Pharmacological Profiles
Anticancer Activity
- Benzo[4,5]imidazo[1,2-a]pyrimidine Derivatives (): Compounds like 2-chloro-4-(4-nitrophenyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxyaldehyde (NCI 722743) show potent antineoplastic activity (log10 GI50: -5.08 to < -8.00). The triazine-benzimidazole core may offer similar scaffold versatility but with distinct substitution patterns .
- Structural differences in the fused heterocycle may influence target selectivity .
Enzyme Inhibition
- DHFR Inhibition: 2-Amino-triazino[1,2-a]benzimidazoles (e.g., 2-amino-4,4-dimethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole) inhibit DHFR, a key enzyme in nucleotide synthesis. The target compound’s benzyl and morpholinylethyl groups may optimize binding to DHFR’s active site .
Data Tables
Table 1: Structural and Pharmacological Comparison of Key Analogs
Biological Activity
1-Benzyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a benzimidazole moiety and a morpholine group, which are known for their diverse pharmacological properties.
- Molecular Formula: C23H29N5O
- Molecular Weight: 391.5 g/mol
- CAS Number: 925625-92-9
Anticancer Activity
Research indicates that compounds containing the benzimidazole framework exhibit notable anticancer properties. The presence of the morpholine group in this compound may enhance its ability to interact with various biological targets involved in cancer cell proliferation.
A study conducted by Hala Bakr El-Nassan demonstrated that similar tetrahydrotriazino-benzimidazole derivatives showed potent activity against human breast adenocarcinoma cell lines. The structure-activity relationship (SAR) suggested that substitutions at specific positions significantly influenced the anticancer efficacy of these compounds .
Antimicrobial Activity
The benzimidazole derivatives have been extensively studied for their antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves interference with microbial DNA synthesis or disruption of cell wall integrity.
In vitro studies have indicated that derivatives of benzimidazole can exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The addition of morpholine enhances the solubility and bioavailability of these compounds, potentially increasing their therapeutic effects .
Antidepressant Activity
Compounds with triazine and benzimidazole structures have also been evaluated for antidepressant activity. The interaction with neurotransmitter systems such as serotonin and norepinephrine is crucial for their efficacy. Preliminary studies suggest that the incorporation of the morpholine group may influence the pharmacokinetics and pharmacodynamics of these compounds.
For instance, a series of derivatives were screened for their ability to inhibit serotonin reuptake and displayed promising results in animal models of depression. The findings indicate that modifications in the molecular structure can lead to enhanced antidepressant properties .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| El-Nassan et al. (2012) | Anticancer | Identified potent activity against breast cancer cell lines; SAR indicated importance of substituents. |
| Kazimierczuk (2002) | Antimicrobial | Demonstrated effectiveness against Stenotrophomonas maltophilia; highlighted structure's role in activity. |
| Primofiore et al. (2006) | Antidepressant | Evaluated various derivatives; some showed significant reduction in immobility time in FST models compared to standard drugs. |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-Benzyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole to maximize yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:
- Temperature : Reactions are typically conducted at 60–80°C to balance reactivity and minimize degradation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve cyclization efficiency .
- Catalysts : Acidic conditions (e.g., glacial acetic acid) facilitate condensation steps, as noted in analogous triazino-benzimidazole syntheses .
- Monitoring : Use HPLC to track reaction progress and NMR to confirm structural integrity of intermediates .
Q. What analytical techniques are critical for confirming the structure and purity of this compound during synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves proton environments and confirms substituent positions (e.g., morpholine ethyl linkage) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for pharmacological studies) and detects byproducts .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ~367.45 g/mol for related derivatives) .
Q. How do structural features like the morpholine and benzyl groups influence the compound’s physicochemical properties?
- Methodological Answer :
- Morpholine Ethyl Group : Enhances water solubility via tertiary amine protonation at physiological pH, improving bioavailability .
- Benzyl Substituent : Increases lipophilicity (logP ~2.8–3.2), favoring blood-brain barrier penetration for potential CNS applications .
- Table 1 : Key Physicochemical Parameters
| Property | Value/Impact | Evidence Source |
|---|---|---|
| LogP (Predicted) | 2.8–3.2 | |
| Solubility (Water) | 0.1–0.5 mg/mL (pH 7.4) | |
| Molecular Weight | ~367.45 g/mol |
Advanced Research Questions
Q. What strategies resolve contradictions in pharmacological data across studies (e.g., anxiolytic vs. analgesic efficacy)?
- Methodological Answer :
- Cross-Validation : Pair in vitro receptor-binding assays (e.g., GABA_A or serotonin receptors) with in vivo rodent models (e.g., hot-plate test for analgesia) to clarify mechanistic pathways .
- Dose-Response Studies : Establish EC₅₀ values to differentiate primary vs. off-target effects. For example, low-dose anxiolytic activity may mask analgesic effects at higher doses .
- Data Analysis : Use ANOVA to compare inter-study variability in IC₅₀ values (e.g., ±15% variation reported for triazino-benzimidazoles) .
Q. How can computational methods predict biological targets for this compound?
- Methodological Answer :
- Molecular Docking : Screen against Protein Data Bank (PDB) targets (e.g., 5-HT₃ receptors) using software like AutoDock Vina. Prioritize binding poses with ΔG < −8 kcal/mol .
- Pharmacophore Modeling : Identify critical interaction sites (e.g., hydrogen bonding with morpholine oxygen, π-π stacking of benzimidazole) .
- Case Study : A related compound showed a docking score of −9.2 kcal/mol for A2A adenosine receptors, suggesting potential neuroprotective activity .
Q. What experimental designs are recommended for elucidating the compound’s metabolic stability?
- Methodological Answer :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t₁/₂) under NADPH-dependent conditions .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition, critical for drug-drug interaction profiling .
Structure-Activity Relationship (SAR) Considerations
Q. How do structural modifications (e.g., furan vs. benzyl substituents) alter biological activity?
- Methodological Answer :
- Comparative SAR Table :
| Substituent | Biological Activity | Mechanism Insights | Evidence Source |
|---|---|---|---|
| Benzyl | Anxiolytic (GABA_A modulation) | Enhanced BBB penetration | |
| Furan-2-ylmethyl | A2A receptor antagonism | Electron-rich ring interactions | |
| 4-Methoxyphenyl | Antitumor (IC₅₀ = 12 µM, HeLa cells) | Topoisomerase II inhibition |
- Synthetic Guidance : Introduce electron-withdrawing groups (e.g., nitro) to enhance receptor-binding affinity .
Data Contradiction and Reproducibility
Q. Why do stability profiles vary across studies, and how can researchers standardize storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; recommend desiccated storage at −20°C for long-term stability .
- pH Sensitivity : Buffer solutions (pH 5–7) minimize hydrolysis of the triazine ring, which degrades >20% at pH < 3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
